molecular formula C20H29N5 B6045374 N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-1-propylpiperidin-4-amine

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-1-propylpiperidin-4-amine

Cat. No.: B6045374
M. Wt: 339.5 g/mol
InChI Key: NQOQFZOBJAIQNJ-UHFFFAOYSA-N
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Description

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-1-propylpiperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a pyridinylpyrimidine moiety, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-1-propylpiperidin-4-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridinylpyrimidine Core: This step involves the condensation of 4-methyl-2-pyridin-4-ylpyrimidine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Alkylation: The resulting intermediate is then alkylated using a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

    Piperidine Ring Formation: The final step involves the cyclization of the intermediate with a piperidine derivative under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or pyrimidine rings using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-1-propylpiperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving tyrosine kinases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-1-propylpiperidin-4-amine involves its interaction with molecular targets such as tyrosine kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenic leukemia.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to Imatinib.

    Nilotinib: A more potent tyrosine kinase inhibitor with improved efficacy and safety profile.

Uniqueness

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-1-propylpiperidin-4-amine is unique due to its specific structural features that confer distinct binding properties and biological activities. Its piperidine ring and pyridinylpyrimidine moiety provide a unique scaffold for drug design and development.

Properties

IUPAC Name

N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]-1-propylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5/c1-4-11-25-12-7-18(8-13-25)23-15(2)19-14-22-20(24-16(19)3)17-5-9-21-10-6-17/h5-6,9-10,14-15,18,23H,4,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOQFZOBJAIQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(C)C2=CN=C(N=C2C)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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